4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ol and N-(tert-butoxycarbonyl)norvaline.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Procedure: The starting materials are dissolved in the solvent, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the coumarin ring or the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted coumarin derivatives.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, particularly those involving coumarin derivatives. It may also serve as a fluorescent probe due to its coumarin core.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The coumarin core can interact with enzymes and proteins, modulating their activity. For example, it may inhibit enzymes involved in inflammation or coagulation pathways. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar coumarin core but with a benzenesulfonate group instead of the tert-butoxycarbonyl group.
4-methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: This derivative features a β-D-ribopyranoside group, which imparts different biological properties.
4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-4-propylphenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound has a more complex structure with additional functional groups.
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the presence of the tert-butoxycarbonyl group, which enhances its stability and bioavailability. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C20H25NO6/c1-6-7-15(21-19(24)27-20(3,4)5)18(23)25-13-8-9-14-12(2)10-17(22)26-16(14)11-13/h8-11,15H,6-7H2,1-5H3,(H,21,24) |
InChI Key |
OFFLAFFMIABAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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